Avizafone

Description

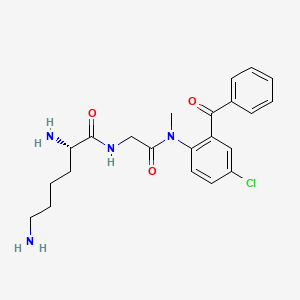

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avizafone mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Avizafone

Introduction

This compound, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Its design as a bioprecursor prodrug addresses the low aqueous solubility of diazepam, enhancing its utility in specific clinical and emergency scenarios, such as an antidote to organophosphate nerve agent poisoning.[1][2][3] this compound itself is biologically inactive; its therapeutic effects are realized upon its rapid enzymatic conversion to the pharmacologically active diazepam.[3] This guide provides a detailed examination of the mechanism of action of this compound, from its biotransformation to its molecular interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: From Prodrug to Active Metabolite

The primary mechanism of this compound involves a two-step process: enzymatic conversion to diazepam, followed by the modulation of GABA-A receptors by diazepam.

-

Enzymatic Conversion: this compound is specifically designed to be hydrolyzed by enzymes in the blood, such as aminopeptidases, to release diazepam and lysine.[2][3][4] This biotransformation can also be achieved by co-administration with exogenous enzymes, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, a strategy explored for rapid intranasal delivery.[5] The conversion process is rapid and efficient, leading to the formation of supersaturated solutions of diazepam, which provides a strong driving force for absorption across biological membranes.[6] Studies indicate the conversion may proceed through an open ring intermediate (ORI) before the formation of diazepam.

-

Pharmacodynamic Action of Diazepam: Once formed, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[4]

Quantitative Pharmacological Data

The efficiency of this compound's conversion to diazepam and its subsequent absorption has been quantified in several studies. The data highlight the rapid kinetics and high bioavailability achievable with this prodrug strategy.

Table 1: Enzyme Kinetics for this compound Conversion

This table summarizes the kinetic parameters of this compound conversion by a model enzyme, Aspergillus oryzae protease.

| Parameter | Value | Source |

| Michaelis Constant (KM) | 1,501 ± 232 µM | [3][6][9] |

| Maximum Velocity (Vmax) | 1,369 ± 94 µM/s | [3][6][9] |

Table 2: In Vivo Pharmacokinetics in Rats (Intranasal Administration)

This table presents key pharmacokinetic parameters from a study in rats following intranasal co-administration of this compound with human aminopeptidase B.[5]

| Equivalent Diazepam Dose | Bioavailability (F) | Cmax (ng/mL) | Tmax (min) |

| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 | 5 |

| 1.00 mg/kg | 112% ± 10% | 388 ± 31 | 8 |

| 1.50 mg/kg | 114% ± 7% | 355 ± 187 | 5 |

Table 3: In Vivo Pharmacokinetics in Primates (vs. Diazepam)

This table compares the pharmacokinetic outcomes of this compound versus diazepam injection in cynomolgus monkeys.

| Compound Administered | Molar Dose | Relative Plasmatic Load of Diazepam | Tmax of Diazepam | Cmax of Diazepam | Source |

| This compound | 0.7 µmol/kg | Lower than Diazepam | Faster than Diazepam | - | [10] |

| Diazepam | 0.7 µmol/kg | Higher than this compound | Slower than this compound | - | [10] |

| This compound | 1.0 µmol/kg | Similar to 0.7 µmol/kg Diazepam | Lower | Higher | [10] |

Experimental Protocols

The data presented above were generated from rigorous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Enzyme Kinetics and Permeability Assay

This protocol describes the methods used to determine enzyme kinetics and the permeability of diazepam generated from this compound across a cell monolayer.[6][9]

-

Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, a model for nasal epithelium, are cultured on permeable supports until a confluent monolayer is formed.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring Transepithelial Electrical Resistance (TEER) and by performing a lucifer yellow permeability assay.

-

Prodrug/Enzyme Solution: this compound is mixed with a converting enzyme (Aspergillus oryzae protease) in an assay buffer (pH 7.4) at 32°C.

-

Permeability Study: The this compound-enzyme mixture is added to the apical side of the MDCKII-wt cell monolayer. Samples are collected from the basolateral side at various time points.

-

Concentration Analysis: Prodrug and drug concentrations in the collected samples are measured using High-Performance Liquid Chromatography (HPLC). A second derivative UV spectroscopy method can also be used to monitor the formation and potential precipitation of supersaturated diazepam.

-

Data Analysis: Enzyme kinetic parameters (KM, Vmax) are calculated from the rate of diazepam formation. The flux of diazepam across the monolayer is calculated and compared to control experiments using saturated diazepam solutions.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology for assessing the absorption of diazepam after intranasal administration of this compound in an animal model.[5][11]

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Formulation Preparation: Solutions of this compound and the converting enzyme (human aminopeptidase B) are prepared in phosphate-buffered saline (PBS) and mixed immediately prior to administration.

-

Drug Administration: Animals are lightly anesthetized. A specific volume (e.g., 30 µL total) of the formulation is administered intranasally, split between the two nostrils, using a pipette.

-

Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 2, 5, 10, 15, 30, 60 minutes) post-administration. Brain tissue may also be collected.

-

Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and brain tissue are processed to extract the drug and its metabolites.

-

Concentration Analysis: Drug concentrations (this compound, diazepam) in the plasma and brain homogenates are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and bioavailability (F), by comparison to an intravenous diazepam control group.

Conclusion

This compound represents a sophisticated application of prodrug chemistry to overcome the formulation challenges associated with diazepam. Its mechanism of action is fundamentally linked to its efficient and rapid enzymatic conversion into its active form. The resulting diazepam then functions as a classic benzodiazepine, enhancing GABAergic inhibition in the central nervous system. Quantitative studies have confirmed that this prodrug strategy allows for rapid absorption and high bioavailability, particularly via novel delivery routes like intranasal administration. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and similar prodrug systems for rapid therapeutic intervention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tripsitter.com [tripsitter.com]

- 3. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]

- 4. drugintelligencebulletin.com [drugintelligencebulletin.com]

- 5. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. sarms4muscle.com [sarms4muscle.com]

- 9. researchgate.net [researchgate.net]

- 10. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

Avizafone: A Technical Guide to the Water-Soluble Prodrug of Diazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Developed to overcome the poor aqueous solubility of diazepam, this compound allows for more versatile formulations, particularly for rapid administration routes like intramuscular injection and intranasal delivery.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Chemical Properties and Structure

This compound is chemically designated as (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide.[1][5] It is a dipeptide-based molecule, specifically a L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, which links a hydrophilic amino acid moiety to the diazepam precursor.[6] This conjugation is key to its enhanced water solubility.[6]

| Property | Value | Source |

| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | [5][7] |

| Synonyms | Pro-diazepam, Avizafonum | [7][8] |

| CAS Number | 65617-86-9 | [1] |

| Molecular Formula | C22H27ClN4O3 | [1][7] |

| Molecular Weight | 430.9 g/mol | [1][5] |

The synthesis of this compound typically involves a two-step process.[6][9] The initial step is the reaction between 5-chloro-2-methyl-aminobenzophenone, a precursor to the diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected lysine-glycine dipeptide.[6][9] This is followed by a deprotection step to yield the final this compound compound.[6] The S-configuration of the amino acid residue is crucial for its recognition by the converting enzymes.[6]

Mechanism of Action: Enzymatic Conversion to Diazepam

This compound itself is biologically inactive.[6] Its therapeutic effects are exerted after its conversion to the active drug, diazepam.[3] This bioactivation is a rapid process mediated by enzymatic hydrolysis in the blood and liver.[3][8][10] Aminopeptidases are the primary enzymes responsible for this conversion.[6][8]

The metabolic cascade involves the enzymatic cleavage of the peptide bond, releasing the active diazepam molecule.[6] Human aminopeptidase (B13392206) B has been identified as a key enzyme in this process.[6] The mechanism involves hydrolysis to form an open-ring intermediate, which then cyclizes to form diazepam.[4][6]

Below is a diagram illustrating the metabolic conversion pathway of this compound.

Pharmacokinetics

The primary advantage of this compound lies in its pharmacokinetic profile, which allows for rapid achievement of therapeutic diazepam concentrations.

Human Pharmacokinetic Data

A clinical study in healthy volunteers demonstrated that intramuscular injection of this compound leads to a faster onset and higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[11][12]

| Parameter | This compound (20 mg, IM) | Diazepam (11.3 mg, IM) | Source |

| Diazepam Cmax | 231 ng/mL | 148 ng/mL | [11][12] |

| Time to Cmax | Faster with this compound | Slower | [11][12] |

| AUC | Equal | Equal | [11][12] |

Preclinical Pharmacokinetic Data (Rats)

Studies in rats investigating intranasal co-administration of this compound with the converting enzyme human aminopeptidase B have shown rapid and complete absorption of diazepam.[13]

| This compound Dose (equivalent to Diazepam) | Bioavailability | Cmax | Time to Cmax | Source |

| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 ng/mL | 5 minutes | [2][13] |

| 1.00 mg/kg | 112% ± 10% | 388 ± 31 ng/mL | 8 minutes | [2][13] |

| 1.50 mg/kg | 114% ± 7% | 355 ± 187 ng/mL | 5 minutes | [2][13] |

Enzymatic Conversion Kinetics

The kinetics of this compound conversion have been studied using various enzymes. For instance, the conversion by Aspergillus oryzae protease has been characterized, providing insights into the rate of diazepam formation.[4][6]

| Enzyme | Km | Vmax | Source |

| Aspergillus oryzae protease | 1,501 ± 232 µM | 1,369 ± 94 µM/s | [6][14] |

Experimental Protocols

Quantification of Diazepam in Plasma

A common methodology for quantifying plasma concentrations of diazepam following this compound administration involves a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[11][12]

Below is a generalized workflow for such an experiment.

Protocol Steps:

-

Study Design: An open, randomized, single-dose, cross-over design is often employed.[11][12]

-

Drug Administration: Subjects receive intramuscular injections of this compound or diazepam.[11][12]

-

Blood Sampling: Blood samples are collected at predetermined time points post-injection.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Extraction: Diazepam is extracted from the plasma matrix using techniques like solid-phase extraction or liquid-liquid extraction.

-

LC/MS-MS Analysis: The extracted samples are analyzed using a validated LC/MS-MS method to determine the concentration of diazepam.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental and/or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11][12]

In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies are conducted using cell monolayers, such as Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, which serve as a model for the nasal epithelium.[15]

Protocol Steps:

-

Cell Culture: MDCKII-wt cells are cultured on permeable supports until a confluent monolayer is formed.

-

Integrity Check: The integrity of the cell monolayer is verified by measuring transepithelial electrical resistance (TEER) and using permeability markers like lucifer yellow.[15]

-

Drug Application: A solution containing this compound and a converting enzyme (e.g., Aspergillus oryzae protease) is applied to the apical side of the cell monolayer.[15]

-

Sampling: Samples are collected from the basolateral side at various time points.

-

Concentration Measurement: The concentration of diazepam that has permeated through the monolayer is measured using HPLC.[15]

-

Flux Calculation: The flux of diazepam across the cell monolayer is calculated to determine the permeability.

Therapeutic Applications and Research

This compound has been primarily researched as a rapid-acting anticonvulsant and an antidote for organophosphate nerve agent poisoning, where quick intramuscular administration is crucial.[3][8] Its enhanced water solubility makes it suitable for use in auto-injectors, often in combination with other antidotes like atropine (B194438) and pralidoxime.[11][12]

Furthermore, the co-administration of this compound with a converting enzyme is being investigated as a novel approach for rapid intranasal delivery of diazepam for the treatment of seizure emergencies like status epilepticus.[4][6] This method aims to generate supersaturated solutions of diazepam in situ, thereby increasing the driving force for permeation across the nasal mucosa.[4]

Conclusion

This compound represents a significant advancement in the formulation and delivery of diazepam. Its nature as a water-soluble prodrug allows for rapid and efficient administration, leading to a faster onset of therapeutic action compared to conventional diazepam formulations. The ongoing research into novel delivery systems, such as intranasal co-administration with converting enzymes, highlights the potential of this compound to improve the management of acute seizures and chemical agent exposure. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the clinical and formulation science applications of this compound.

References

- 1. sarms4muscle.com [sarms4muscle.com]

- 2. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]

- 7. This compound | C22H27ClN4O3 | CID 71968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tripsitter.com [tripsitter.com]

- 9. Buy this compound (EVT-261085) | 65617-86-9 [evitachem.com]

- 10. drugintelligencebulletin.com [drugintelligencebulletin.com]

- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Bridge: A Technical Guide to the Conversion of Avizafone to Diazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of avizafone, a water-soluble prodrug, into its active counterpart, diazepam. This compound's design as a bioprecursor addresses the low aqueous solubility of diazepam, offering a promising avenue for rapid administration, particularly in emergency scenarios such as the treatment of organophosphate nerve agent poisoning and seizure emergencies.[1][2][3] This document details the enzymatic pathways, reaction kinetics, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction to this compound as a Diazepam Prodrug

This compound, chemically (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is a peptide prodrug that undergoes rapid in vivo hydrolysis to yield diazepam and the amino acid lysine.[3][4] This conversion is facilitated by endogenous enzymes, primarily aminopeptidases, found in the plasma.[1][3][4] The primary advantage of this compound lies in its enhanced water solubility compared to diazepam, allowing for the formulation of aqueous solutions for intramuscular or intranasal administration.[2][5]

Enzymatic Conversion Pathways

The conversion of this compound to diazepam is a hydrolytic process that can be catalyzed by various enzymes. In vivo, this transformation is primarily carried out by plasma aminopeptidases.[1][4] For in vitro applications and novel drug delivery systems, other enzymes have been successfully employed.

Key Enzymes in this compound Hydrolysis

-

Aminopeptidases (in vivo): Plasma aminopeptidases are the primary catalysts for the rapid in vivo conversion of this compound.[3][4]

-

Aspergillus oryzae Protease (A.O. Protease) (in vitro): This commercially available enzyme has been effectively used to convert this compound to diazepam in experimental settings, particularly for creating supersaturated diazepam solutions for enhanced mucosal permeation.[6][7][8]

-

Human Aminopeptidase (B13392206) B (APB) (in vitro): APB is another enzyme investigated for the co-administration with this compound, especially in the context of intranasal delivery systems.[1][9] this compound has also been shown to act as a stabilizer for APB during lyophilization.[1][10]

The Two-Step Conversion Process

The enzymatic hydrolysis of this compound to diazepam proceeds through a two-step reaction involving an open-ring intermediate (ORI).[11]

-

Enzymatic Cleavage: An aminopeptidase or other suitable protease cleaves the peptide bond in this compound.

-

Spontaneous Cyclization: This cleavage results in the formation of an unstable open-ring intermediate which then spontaneously cyclizes to form the stable diazepam molecule.[11]

The following diagram illustrates this conversion pathway:

Quantitative Analysis of this compound Conversion

The efficiency of the enzymatic conversion of this compound to diazepam has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data.

In Vivo Pharmacokinetic Parameters

Studies in humans and monkeys have demonstrated the rapid in vivo conversion of this compound.

| Parameter | Human | Monkey | Reference |

| Conversion Half-Life | 4.2 min | 2.7 min | [4] |

A clinical study in healthy volunteers comparing intramuscular injection of this compound and diazepam yielded the following pharmacokinetic data for diazepam.

| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | Reference |

| Cmax (ng/mL) | 231 | 148 | [4][12] |

| tmax | Faster with this compound | Slower than this compound | [4][12] |

| AUC | Equivalent | Equivalent | [4][12] |

| Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, AUC: Area under the curve. |

In Vitro Enzyme Kinetics

The kinetics of this compound conversion by Aspergillus oryzae protease have been determined, providing valuable data for the development of in vitro systems.

| Enzyme | Kм (μM) | Vmax (μM/s) | Reference |

| Aspergillus oryzae Protease | 1,501 ± 232 | 1,369 ± 94 | [5][6][13] |

| Kм: Michaelis constant, Vmax: Maximum reaction velocity. |

Experimental Protocols

This section outlines the methodologies for key experiments related to the enzymatic conversion of this compound.

In Vitro Enzyme Kinetic Assay (Aspergillus oryzae Protease)

This protocol is based on studies investigating the kinetics of this compound conversion by A.O. protease.[6][13]

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of this compound and Aspergillus oryzae protease in an appropriate assay buffer (e.g., pH 7.4) to mimic physiological conditions.[6][7]

-

Reaction Initiation: Initiate the enzymatic reaction by mixing the this compound and protease solutions in a temperature-controlled environment, typically at 32°C.[6][7]

-

Sampling: Collect aliquots from the reaction mixture at various time points.

-

Analysis: Quantify the concentrations of this compound and diazepam in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][13]

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax values.[5]

In Vivo Pharmacokinetic Study in Humans

This protocol is a summary of the methodology used in a clinical trial comparing intramuscular this compound and diazepam.[4][12]

Study Design:

-

An open, randomized, single-dose, three-way, cross-over design is employed.[4][12]

-

Subjects receive intramuscular injections of:

-

This compound (e.g., 20 mg)

-

Diazepam (e.g., 11.3 mg - equimolar to the this compound dose)

-

This compound in combination with other agents if applicable (e.g., with atropine (B194438) and pralidoxime).[4][12]

-

Methodology:

-

Drug Administration: Administer the assigned treatment to the subjects via intramuscular injection.[4]

-

Blood Sampling: Collect blood samples at predetermined time intervals post-injection.

-

Plasma Separation: Process the blood samples to separate the plasma.

-

Bioanalysis: Quantify the plasma concentrations of diazepam using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS).[4]

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental and compartmental modeling to determine key pharmacokinetic parameters like Cmax, tmax, and AUC.[4][12]

In Vitro Permeability Study

This protocol is based on studies assessing the permeability of diazepam generated from this compound across a cell monolayer, a model for the nasal epithelium.[6][13]

References

- 1. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tripsitter.com [tripsitter.com]

- 4. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]

- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]

Avizafone: A Technical Guide to a Water-Soluble Diazepam Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, a water-soluble prodrug of diazepam, represents a significant advancement in the formulation and administration of benzodiazepines, particularly in emergency medicine.[1][2][3] Developed to overcome the poor aqueous solubility of its parent compound, diazepam, this compound allows for rapid and reliable intramuscular or intranasal administration.[1][4][5] This technical guide provides an in-depth overview of this compound, consolidating key data on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug development, and medical research.

Core Chemical and Physical Properties

This compound, chemically named (2S)-2,6-diamino-N-{[-(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is designed for enhanced solubility while maintaining the therapeutic efficacy of diazepam upon metabolic conversion.[1][6] Its peptide-based structure facilitates dissolution in aqueous solutions, a critical feature for parenteral formulations.[7][8] While extensively described as "water-soluble," precise quantitative solubility data is not widely published.

| Property | Data | Reference |

| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | [6] |

| Synonyms | Pro-Diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide | [1][5] |

| CAS Number | 65617-86-9 | [6] |

| Molecular Formula | C22H27ClN4O3 | [6] |

| Molar Mass | 430.93 g·mol−1 | [1] |

| Melting Point | >151°C (decomposition) | [9] |

| Solubility | Slightly soluble in Water, Methanol; Soluble in DMSO | [7][9] |

Synthesis and Formulation

The synthesis of this compound involves the coupling of a hydrophilic dipeptide moiety (L-lysyl-glycine) to a diazepam precursor.[8] The process is typically conducted as a two-step procedure to yield this compound as a dihydrochloride (B599025) or dihydrobromide salt, enhancing its stability and solubility.[7][10]

Experimental Protocol: Synthesis of this compound Dihydrochloride

This protocol is a representative synthesis based on published literature.[10][11]

-

Activation and Coupling: (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected lysine-glycine dipeptide) is coupled with 5-chloro-2-methyl-aminobenzophenone. The coupling is typically mediated by standard peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Deprotection: The benzyloxycarbonyl (Cbz) protecting groups on the lysine (B10760008) moiety are removed. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or under acidic conditions.

-

Salt Formation and Purification: Following deprotection, the resulting this compound free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent. The crude product is then purified, often by recrystallization or preparative reversed-phase HPLC (RP-HPLC), to yield chirally pure S-avizafone dihydrochloride with >99% purity.[1][12] The final product is dried under vacuum.

Mechanism of Action

Metabolic Conversion to Diazepam

This compound is a prodrug that requires in vivo metabolic activation to exert its pharmacological effects.[5][13] Following administration, it is rapidly hydrolyzed by endogenous plasma enzymes, specifically aminopeptidases, which cleave the peptide bond.[7][14][15] This enzymatic action releases the active metabolite, diazepam, along with the lysine-glycinamide promoiety.[15] Human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme capable of this bioconversion.[1][16]

Caption: Metabolic conversion of this compound to Diazepam.

Pharmacodynamic Action of Diazepam

Once formed, diazepam acts on the central nervous system by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor.[10][16] Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[10][17] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing widespread inhibitory effects, which manifest as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[10][16]

Caption: Mechanism of action of Diazepam at the GABA-A receptor.

Long-Term Signaling Effects

Prolonged exposure to diazepam can lead to pharmacological tolerance, a phenomenon linked to the downregulation of GABA-A receptors.[17][18] Research indicates this is mediated by specific intracellular signaling cascades. One identified pathway involves the activation of Phospholipase Cδ (PLCδ) downstream of the GABA-A receptor, leading to an increase in intracellular calcium (Ca2+) and subsequent activation of the phosphatase calcineurin.[17] This cascade ultimately promotes the dynamin-dependent internalization of GABA-A receptors, reducing their number at the synapse.[17] A separate pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs), also leading to a Ca2+ influx, which then activates Protein Kinase A (PKA) and transcription factors like CREB and ICER, resulting in the transcriptional repression of GABA-A receptor subunit genes.[18]

Caption: PLCδ/Calcineurin pathway for Diazepam-induced receptor downregulation.

Pharmacokinetics

The primary pharmacokinetic advantage of this compound is its ability to deliver diazepam into the systemic circulation rapidly and at high concentrations following intramuscular injection.[11][19]

Human Pharmacokinetic Data

A human clinical study directly compared the intramuscular injection of this compound (20 mg) with diazepam (11.3 mg). The results demonstrated that this compound administration leads to a significantly higher maximum plasma concentration (Cmax) of diazepam and a shorter time to reach Cmax (Tmax) compared to the direct injection of diazepam itself.[11] The total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administration routes.[11]

| Parameter | This compound (20 mg, IM) → Diazepam | Diazepam (11.3 mg, IM) | Reference |

| Cmax | 231 ng/mL | 148 ng/mL | [11] |

| Tmax | Faster than Diazepam IM | Slower than this compound IM | [11] |

| AUC | Equal to Diazepam IM | Equal to this compound IM | [11] |

Table: Comparative Pharmacokinetics in Humans (Intramuscular)

Animal Pharmacokinetic Data

Studies in rats investigating intranasal (IN) co-administration of this compound with the converting enzyme human aminopeptidase B (APB) also showed rapid absorption and high bioavailability.[5][20][21]

| Dose (Diazepam Equivalent) | Bioavailability | Cmax (Plasma) | Tmax (Plasma) | Reference |

| 0.50 mg/kg (IN) | 77.8% ± 6.0% | 71.5 ± 9.3 ng/mL | 5 minutes | [20][21] |

| 1.00 mg/kg (IN) | 112% ± 10% | 388 ± 31 ng/mL | 8 minutes | [20][21] |

| 1.50 mg/kg (IN) | 114% ± 7% | 355 ± 187 ng/mL | 5 minutes | [20][21] |

Table: Pharmacokinetics in Rats (Intranasal Co-administration with APB)

Analytical Methodologies

Accurate quantification of this compound and its metabolite diazepam is crucial for pharmacokinetic and formulation studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[8][13]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of diazepam (from this compound), atropine (B194438), and pralidoxime (B1201516).[13]

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add an internal standard solution (e.g., diazepam-d5 (B593411) in acetonitrile).

-

Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

HPLC System: Standard HPLC system with a binary pump and autosampler.

-

Column: X-Terra MS C8 (100 mm x 2.1 mm, 3.5 µm particle size).[13]

-

Mobile Phase A: 2 mM formate (B1220265) buffer, pH 3.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.2 mL/min.[13]

-

Gradient: A stepwise gradient is employed to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of diazepam in the unknown samples based on the peak area ratio relative to the internal standard.

Caption: Experimental workflow for LC-MS/MS analysis of Diazepam from plasma.

Applications and Efficacy

The primary application of this compound is as a rapidly acting anticonvulsant, particularly as an antidote for poisoning by organophosphate nerve agents like soman (B1219632) and sarin.[1][15] It is a component of the French Army's three-drug auto-injector, which also contains atropine and pralidoxime.[4][15] Efficacy studies in animal models have shown that this compound can be more effective than diazepam in certain scenarios, particularly in preventing respiratory distress, though optimal dosing may differ. When used against soman-induced seizures in primates, a higher molar dose of this compound was required to achieve the same protective effect as diazepam, which was attributed to pharmacokinetic differences.[12][19] The rapid absorption and high peak plasma concentrations make this compound a valuable tool in emergency situations where immediate seizure control is critical.[11][19]

Conclusion

This compound successfully addresses the formulation challenges of diazepam by providing a water-soluble alternative that enables rapid and effective parenteral administration. Its well-characterized conversion to the active drug, diazepam, and its favorable pharmacokinetic profile—marked by a rapid onset and high peak concentration—underscore its value in emergency medicine, especially in military and civilian response to chemical threats. The detailed analytical methods and experimental protocols summarized in this guide provide a foundation for further research and development in the field of prodrug design and emergency therapeutics.

References

- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]

- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 60067-15-4 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 15. This compound | C22H27ClN4O3 | CID 71968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]

Avizafone as an Organophosphate Poisoning Antidote: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their severe neurotoxicity.[1] Poisoning incidents, whether accidental or intentional, necessitate rapid and effective medical countermeasures. The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] This inhibition leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle fasciculations to seizures, respiratory failure, and death.[1][4] Standard treatment protocols typically involve a combination of an anticholinergic agent like atropine (B194438), an oxime to reactivate AChE, and an anticonvulsant.[5] Diazepam, a benzodiazepine (B76468), is a cornerstone of this therapeutic regimen, aimed at controlling OP-induced seizures and reducing subsequent brain damage.[6][7] However, diazepam's low water solubility and variable absorption after intramuscular injection can limit its effectiveness in emergency situations.[6] Avizafone, a water-soluble prodrug of diazepam, has been developed to overcome these limitations, offering a more reliable and rapidly acting alternative for the management of OP poisoning.[8] This technical guide provides an in-depth overview of this compound, its mechanism of action, synthesis, and the experimental evidence supporting its use as an antidote to organophosphate poisoning.

Mechanism of Action

Organophosphate Poisoning and the Cholinergic Crisis

Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE).[2] This phosphorylation inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[2][4]

This overstimulation, known as a cholinergic crisis, manifests as a wide array of symptoms. Muscarinic effects include bradycardia, miosis (pupil constriction), salivation, lacrimation, urination, defecation, and bronchospasm. Nicotinic effects involve muscle fasciculations, cramping, and eventually paralysis. In the central nervous system (CNS), the excess ACh can lead to anxiety, confusion, ataxia, seizures, and respiratory depression.[1] Seizures are a particularly dangerous consequence of severe OP poisoning and are a major contributor to morbidity and mortality.[6]

This compound: A Prodrug Approach

This compound (L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide) is a water-soluble peptide prodrug of diazepam.[8] Its design addresses the poor aqueous solubility of diazepam, which can hinder its rapid administration and absorption in emergency settings. Following administration, this compound is rapidly hydrolyzed by endogenous plasma enzymes, such as aminopeptidases, to release the active drug, diazepam, and the amino acid lysine.[8]

The enzymatic conversion of this compound to diazepam is a key feature of its mechanism. In vitro studies have identified enzymes like Aspergillus oryzae protease and human aminopeptidase (B13392206) B as capable of this conversion.[9][10] This biotransformation occurs quickly, with a reported half-life of conversion in the order of minutes in both monkeys and humans.[8]

Diazepam's Role in Counteracting Neurotoxicity

The active metabolite, diazepam, is a benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[11][12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[6][13] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[13]

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[5][7] By amplifying GABAergic inhibition in the CNS, diazepam effectively counteracts the hyperexcitability and seizures induced by organophosphate poisoning.[14]

Data Presentation

Pharmacokinetic Parameters of this compound and Diazepam

The following tables summarize key pharmacokinetic parameters of diazepam following the administration of this compound or diazepam itself in various species. These data highlight the rapid absorption and higher peak concentrations achieved with the prodrug this compound.

| Species | Administration Route | Dose (this compound) | Dose (Diazepam) | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Reference |

| Rat | Intranasal (with aminopeptidase B) | 0.500 mg/kg equivalent | - | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 | [10][15] |

| Rat | Intranasal (with aminopeptidase B) | 1.00 mg/kg equivalent | - | 388 ± 31 | 8 | 112 ± 10 | [10][15] |

| Rat | Intranasal (with aminopeptidase B) | 1.50 mg/kg equivalent | - | 355 ± 187 | 5 | 114 ± 7 | [10][15] |

| Human | Intramuscular | 20 mg | - | 231 | Faster than Diazepam | - | [8][12] |

| Human | Intramuscular | - | 11.3 mg | 148 | - | - | [8][12] |

| Human | Intramuscular (with Atropine & Pralidoxime) | 20 mg | - | - | Increased vs. This compound alone | - | [8][12] |

Efficacy of this compound in Animal Models of Organophosphate Poisoning

The efficacy of this compound has been evaluated in various animal models of OP poisoning, often in combination with other standard antidotes.

| Animal Model | Organophosphate | This compound Dose | Co-administered Antidotes | Key Findings | Reference |

| Guinea Pig | Sarin (4x LD50) | 3.5 mg/kg | Atropine (3 or 33.8 mg/kg), Pralidoxime (B1201516) (32 mg/kg) | This compound prevented respiratory difficulties observed with diazepam when co-administered with a high dose of atropine. | [16] |

| Guinea Pig | Soman (B1219632) (1 or 2x LD50) | 3.5 mg/kg | Atropine (3 or 33.8 mg/kg), Pralidoxime (32 mg/kg) | This compound showed better efficacy in preventing early mortality and seizures compared to diazepam, especially with a lower atropine dose. | [4] |

| Cynomolgus Monkey | Soman | 1 µmol/kg | Atropine, Pralidoxime | At a higher molar dose, this compound provided similar neuroprotection to a lower dose of diazepam. | [17] |

| Cynomolgus Monkey | Soman | - | Atropine, HI-6 | The combination of atropine/HI-6/prodiazepam (this compound) offered better protection against soman toxicity compared to atropine/pralidoxime/diazepam. | [18] |

Experimental Protocols

Synthesis of this compound Dihydrochloride (B599025)

The synthesis of this compound is typically a two-step process starting from 5-chloro-2-methyl-aminobenzophenone.[2][19]

Step 1: Synthesis of (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate (Intermediate 3)

-

Suspend finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (dipeptide 2) in anhydrous 1,2-dimethoxyethane (B42094) under a nitrogen atmosphere.

-

Cool the suspension to -20°C using a dry ice-acetone bath.

-

Add N-methylmorpholine and isobutyl chloroformate to the cooled suspension.

-

Stir the resulting mixture at -20°C for 1 hour.

-

In a separate flask, dissolve 5-chloro-2-methyl-aminobenzophenone (1) in anhydrous 1,2-dimethoxyethane and cool to -20°C.

-

Add the solution from step 5 to the reaction mixture from step 4.

-

Allow the reaction to proceed, monitoring for completion.

-

Isolate and purify the intermediate product (3).

Step 2: Synthesis of (S)-6-((2-((2-Benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diaminium chloride (this compound Dihydrochloride, 4)

-

Dissolve the intermediate (3) in dry dichloromethane (B109758) (CH2Cl2) under a nitrogen atmosphere.

-

Cool the solution to -70°C.

-

Add a pre-cooled solution of boron trichloride (B1173362) (BCl3) in CH2Cl2.

-

Stir the mixture under anhydrous conditions at -70°C for 30 minutes.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Evaporate the solvent under reduced pressure.

-

Add fresh dry CH2Cl2 and evaporate again to dryness to yield this compound dihydrochloride (4).

In Vivo Efficacy Study in a Guinea Pig Model of Soman Poisoning

This protocol is a representative example of how the efficacy of this compound is evaluated in an animal model.

Animals: Male Dunkin-Hartley guinea pigs.

Pre-treatment:

-

Administer pyridostigmine (B86062) (0.1 mg/kg, i.m.) 30 minutes prior to soman exposure.

Intoxication:

-

Challenge the animals with a subcutaneous (s.c.) injection of soman (e.g., 1 or 2x LD50).

Treatment:

-

One minute after intoxication, administer the therapeutic regimen via intramuscular (i.m.) injection.

-

Control Group: Saline solution.

-

Treatment Group 1: Atropine (e.g., 3 or 33.8 mg/kg) and pralidoxime chloride (32 mg/kg).

-

Treatment Group 2: Atropine, pralidoxime, and diazepam (e.g., 2 mg/kg).

-

Treatment Group 3: Atropine, pralidoxime, and this compound (e.g., 3.5 mg/kg).

-

Monitoring and Endpoints:

-

Survival: Record mortality over a 24-hour period.

-

Clinical Signs: Observe for signs of cholinergic toxicity such as salivation, tremors, and convulsions.[20]

-

Respiratory Function: Monitor respiratory parameters (e.g., minute ventilation) using methods like whole-body plethysmography.

-

Electroencephalography (EEG): Record brain electrical activity to detect seizure occurrence and severity.

-

Neuropathology: At the end of the study, perfuse the brains and perform histological analysis to assess for neuronal damage.

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of OP poisoning and this compound's action.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound represents a significant advancement in the treatment of organophosphate poisoning. As a water-soluble prodrug of diazepam, it overcomes the formulation and administration challenges associated with its active metabolite. The rapid enzymatic conversion of this compound to diazepam in the bloodstream ensures a quick onset of anticonvulsant action, which is critical in managing the life-threatening seizures induced by OP agents. Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound, often showing advantages over direct diazepam administration in terms of speed of action and prevention of neurological damage. For researchers and drug development professionals, this compound serves as a prime example of a successful prodrug strategy to enhance the therapeutic utility of an established drug. Further research could focus on optimizing combination therapies incorporating this compound and exploring its potential in other emergency medical scenarios requiring rapid benzodiazepine action.

References

- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Testing of antidotes for organophosphorus compounds: experimental procedures and clinical reality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Before you continue to YouTube [consent.youtube.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. drugintelligencebulletin.com [drugintelligencebulletin.com]

- 9. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazepam - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Endogenous positive allosteric modulation of GABA(A) receptors by diazepam binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drpress.org [drpress.org]

- 18. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 19. US10117912B2 - Drug delivery method - Google Patents [patents.google.com]

- 20. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Avizafone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the widely-used benzodiazepine, diazepam.[1][2][3] Its primary clinical application has been as an antidote to poisoning with organophosphate nerve agents, where its enhanced water solubility allows for rapid intramuscular administration.[1][2] Developed by the French military, this compound circumvents the poor aqueous solubility of diazepam, facilitating its use in emergency autoinjectors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is chemically designated as (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide.[4] It is a dipeptide derivative, consisting of L-lysine and glycine, linked to the N-methylated anilide of 2-benzoyl-4-chloroaniline. The presence of the basic amino groups of the lysine (B10760008) moiety contributes to its enhanced water solubility, particularly when formulated as a salt.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[4] |

| CAS Number | 65617-86-9[6] |

| Molecular Formula | C₂₂H₂₇ClN₄O₃[6] |

| Molecular Weight | 430.93 g/mol [6] |

| SMILES | CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C--INVALID-LINK--N |

| InChI | InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1[3] |

| InChIKey | LTKOVYBBGBGKTA-SFHVURJKSA-N[3] |

| Synonyms | Pro-diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide[6] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| LogP (calculated) | 1.9 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Topological Polar Surface Area | 119 Ų | [4] |

| Water Solubility | Water-soluble, slightly soluble | [1][7] |

| pKa | Data not available | |

| Melting Point | >151°C (decomposition) |

Pharmacokinetics and Metabolism

This compound is an inactive prodrug that undergoes rapid biotransformation to the pharmacologically active diazepam.[1][2] Its pharmacokinetic profile is characterized by this rapid conversion, leading to a quick onset of diazepam's effects.

Absorption and Bioavailability

This compound can be administered via intramuscular or intranasal routes.

-

Intramuscular (IM) Injection: After IM injection in humans, this compound leads to a more rapid achievement of higher peak plasma concentrations (Cmax) of diazepam compared to an equimolar dose of diazepam itself, while the overall exposure (AUC) is similar.[9]

-

Intranasal (IN) Administration: In preclinical studies, intranasal co-administration of this compound with a converting enzyme resulted in rapid and high bioavailability of diazepam.[10][11]

Table 3: Pharmacokinetic Parameters of Diazepam following this compound Administration

| Route of Administration | Species | Dose (this compound) | Diazepam Cmax | Diazepam Tmax | Bioavailability |

| Intramuscular | Human | 20 mg | 231 ng/mL | Faster than IM diazepam | Equivalent AUC to IM diazepam[9] |

| Intranasal (with aminopeptidase (B13392206) B) | Rat | 0.500 mg/kg diazepam equivalent | 71.5 ± 9.3 ng/mL | 5 min | 77.8% ± 6.0%[10][11] |

| Intranasal (with aminopeptidase B) | Rat | 1.00 mg/kg diazepam equivalent | 388 ± 31 ng/mL | 8 min | 112% ± 10%[10][11] |

| Intranasal (with aminopeptidase B) | Rat | 1.50 mg/kg diazepam equivalent | 355 ± 187 ng/mL | 5 min | 114% ± 7%[10][11] |

Metabolism

The metabolic conversion of this compound to diazepam is a two-step process initiated by enzymatic hydrolysis.

-

Enzymatic Cleavage: Plasma aminopeptidases, such as human aminopeptidase B or exogenous enzymes like Aspergillus oryzae protease, hydrolyze the peptide bond, cleaving off the L-lysyl-glycine moiety.[5][12] This results in the formation of an unstable open-ring intermediate.

-

Spontaneous Cyclization: The open-ring intermediate rapidly and spontaneously cyclizes under physiological conditions to form diazepam.

This metabolic pathway is depicted in the following diagram:

Experimental Protocols

Synthesis of this compound Dihydrochloride (B599025)

While a detailed, step-by-step protocol is proprietary, the synthesis of this compound dihydrochloride is reported to be a two-step procedure.[13]

Starting Materials:

-

5-chloro-2-methyl-aminobenzophenone

-

(S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected L-lysyl-glycine dipeptide)

General Procedure:

-

Coupling Reaction: The protected L-lysyl-glycine dipeptide is coupled with 5-chloro-2-methyl-aminobenzophenone. This step likely involves the activation of the carboxylic acid of the dipeptide, for example, using a carbodiimide (B86325) reagent or by forming a mixed anhydride (B1165640), followed by nucleophilic attack by the secondary amine of the benzophenone (B1666685) derivative.

-

Deprotection: The protecting groups (benzyloxycarbonyl, Cbz) on the lysine moiety are removed, typically by catalytic hydrogenation, to yield this compound. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

A conceptual workflow for the synthesis is illustrated below:

Analytical Methodologies

The quality control and quantification of this compound in pharmaceutical formulations and biological matrices are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.[14] While a universal standard protocol is not available, a typical reversed-phase HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.

-

Detection: UV detection, typically in the range of 230-254 nm.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For the quantification of this compound and diazepam in biological samples (e.g., plasma), a more sensitive and selective LC-MS/MS method is employed.[9] This involves:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix.

-

Chromatography: Similar to HPLC, using a C18 column to separate this compound, diazepam, and an internal standard.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):

¹H NMR and ¹³C NMR spectroscopy, along with mass spectrometry, are essential for the structural elucidation and confirmation of the identity of this compound.[13]

Conclusion

This compound serves as a prime example of successful prodrug design, effectively overcoming the formulation challenges associated with its active metabolite, diazepam. Its enhanced water solubility allows for rapid administration in critical situations, such as nerve agent poisoning. This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and analytical methodologies for this compound, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research could focus on obtaining precise quantitative data for its physicochemical properties and developing standardized, publicly available protocols for its synthesis and quality control.

References

- 1. This compound .HCL | Drugbuyersguide [drugbuyersguide.info]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. 65617-86-9 | this compound| Pro-diazepam;Ro 3-7355-002;Ro 03-7355/000; Ro-03-7355/000; Ro03-7355/000|BioChemPartner [m.biochempartner.com]

- 5. This compound | 65617-86-9 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. drugfuture.com [drugfuture.com]

- 8. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]

- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 12. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. turkjps.org [turkjps.org]

- 17. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacology of Avizafone

Abstract: Avizafone, a water-soluble peptide prodrug of diazepam, represents a significant advancement in benzodiazepine (B76468) delivery, particularly for emergency scenarios.[1][2] Its primary advantage lies in its enhanced aqueous solubility compared to its active metabolite, diazepam, allowing for rapid administration and absorption.[2] This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action

This compound is biologically inactive and functions as a bioprecursor prodrug.[2] Its therapeutic effects are realized upon its conversion to the pharmacologically active agent, diazepam.[1][2] This biotransformation is a critical step in its mechanism of action.

Enzymatic Conversion: The conversion of this compound to diazepam is facilitated by enzymatic hydrolysis.[2] Plasma enzymes, specifically aminopeptidases, hydrolyze this compound, liberating lysine (B10760008) and the active diazepam molecule.[3][4] This rapid conversion is a key feature of this compound's pharmacokinetic profile.[4]

Pharmacodynamic Action of Diazepam: Once converted, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] By binding to a specific site on the receptor, diazepam enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression, which manifests as sedative, anxiolytic, and anticonvulsant effects.[5]

Figure 1: Prodrug conversion and mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by its rapid conversion to diazepam and the subsequent absorption and distribution of the active drug.

Absorption and Bioavailability: this compound's water-soluble nature allows for flexible administration routes, including intramuscular and intranasal.[1][7]

-

Intramuscular (IM) Injection: Following IM injection, diazepam derived from this compound reaches maximum plasma concentrations (Cmax) faster and achieves a higher Cmax compared to the direct IM injection of diazepam itself.[8] In one study, the Cmax of diazepam after a 20 mg this compound injection was 231 ng/mL, compared to 148 ng/mL after an 11.3 mg diazepam injection, though the total exposure (AUC) was similar.[8]

-

Intranasal (IN) Administration: Co-administration of this compound with a converting enzyme, such as human aminopeptidase (B13392206) B, has been shown to result in rapid and complete absorption of diazepam.[3][7] In a study in rats, this method yielded high bioavailability and very short times to peak plasma concentration (Tmax).[3][7]

Distribution: The protein binding of the active metabolite, diazepam, is approximately 99%, primarily to albumin.[9]

Metabolism: this compound is rapidly metabolized in the blood by plasma enzymes to form diazepam.[1] This conversion is a key determinant of its pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Diazepam following this compound Administration

| Administration Route | Species | Dose (this compound) | Diazepam Equivalent | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Intramuscular | Human | 20 mg | 11.3 mg | 231 | Faster than Diazepam IM | Not specified, equal AUC |

| Intranasal (with enzyme) | Rat | 0.500 mg/kg | 0.500 mg/kg | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 |

| Intranasal (with enzyme) | Rat | 1.00 mg/kg | 1.00 mg/kg | 388 ± 31 | 8 | 112 ± 10 |

| Intranasal (with enzyme) | Rat | 1.50 mg/kg | 1.50 mg/kg | 355 ± 187 | 5 | 114 ± 7 |

Data compiled from human and rat studies.[3][7][8]

Figure 2: Generalized pharmacokinetic workflow of this compound.

Experimental Protocols

Detailed experimental protocols for this compound research are often proprietary. However, published studies provide insight into the methodologies used.

In Vitro Enzyme Kinetics:

-

Objective: To determine the Michaelis constant (KM) and maximum reaction velocity (Vmax) of this compound hydrolysis.

-

Methodology: A series of this compound concentrations are incubated with a specific enzyme (e.g., Aspergillus oryzae protease or human aminopeptidase B) in a buffered solution (e.g., pH 7.4 PBS) at a controlled temperature (e.g., 32°C).[3][10] The initial rates of substrate consumption are measured, often using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and diazepam over time.[10] The Michaelis-Menten equation is then fitted to the data to calculate KM and Vmax.[3]

-

Example Data: For hydrolysis by Aspergillus oryzae protease, KM was found to be 1,501 ± 232 μM and Vmax was 1,369 ± 94 μM/s.[2][10]

In Vivo Pharmacokinetic Studies (Animal Models):

-

Objective: To determine the bioavailability, Cmax, and Tmax of diazepam following this compound administration.

-

Methodology: A cohort of animals (e.g., rats, primates) is administered a single dose of this compound via a specific route (e.g., intranasal).[7][11][12] Blood samples are collected at predetermined time points. Plasma concentrations of diazepam (and potentially this compound and any intermediates) are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).[8] Pharmacokinetic parameters are then calculated from the resulting concentration-time data.[7][8]

In Vitro Permeability Studies:

-

Objective: To assess the transport of diazepam across a cellular monolayer, simulating the nasal epithelium.

-

Methodology: Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers are cultured on permeable supports.[10][13] A mixture of this compound and a converting enzyme is applied to the apical side of the monolayer.[10] The concentration of diazepam appearing on the basolateral side is measured over time using HPLC.[10] The integrity of the cell monolayer is monitored throughout the experiment using methods like transepithelial electrical resistance (TEER) measurement and the lucifer yellow permeability assay.[10][13]

Clinical Applications and Significance

This compound was developed to overcome the poor water solubility of diazepam, which limits its formulation for rapid administration in emergency situations.[2] Its primary application has been as an antidote to poisoning with organophosphate nerve agents, often in combination with atropine (B194438) and pralidoxime.[1][4] The rapid conversion to diazepam allows for the quick management of seizures induced by these agents.[4]

Furthermore, research is actively exploring the use of this compound in an intranasal delivery system for the treatment of seizure emergencies like status epilepticus.[2][10] This approach, involving the co-administration of this compound with a converting enzyme, could provide a non-invasive and rapid alternative to intravenous or rectal benzodiazepine administration.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]

- 3. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 4. tripsitter.com [tripsitter.com]

- 5. drugintelligencebulletin.com [drugintelligencebulletin.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]

- 8. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]